3-HYDROXY-3-(3-HYDROXY-10,13-DIMETHYL-17-OXOHEXADECAHYDRO-1H-CYCLOPENTA[A]PHENANTHREN-16-YL)-1,3-DIHYDRO-2H-INDOL-2-ONE
Overview
Description
3-HYDROXY-3-(3-HYDROXY-10,13-DIMETHYL-17-OXOHEXADECAHYDRO-1H-CYCLOPENTA[A]PHENANTHREN-16-YL)-1,3-DIHYDRO-2H-INDOL-2-ONE is a complex organic compound that belongs to the class of steroidal indole derivatives. This compound features a unique structure combining a steroid backbone with an indole moiety, making it an interesting subject for scientific research in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-HYDROXY-3-(3-HYDROXY-10,13-DIMETHYL-17-OXOHEXADECAHYDRO-1H-CYCLOPENTA[A]PHENANTHREN-16-YL)-1,3-DIHYDRO-2H-INDOL-2-ONE typically involves multi-step organic reactions. One common approach is to start with a suitable steroid precursor and introduce the indole moiety through a series of chemical transformations. Key steps may include:
Hydroxylation: Introduction of hydroxyl groups at specific positions on the steroid backbone.
Indole Formation: Construction of the indole ring through cyclization reactions.
Coupling Reactions: Linking the indole moiety to the steroid backbone.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow chemistry and the use of advanced catalysts may be employed to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-HYDROXY-3-(3-HYDROXY-10,13-DIMETHYL-17-OXOHEXADECAHYDRO-1H-CYCLOPENTA[A]PHENANTHREN-16-YL)-1,3-DIHYDRO-2H-INDOL-2-ONE can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
3-HYDROXY-3-(3-HYDROXY-10,13-DIMETHYL-17-OXOHEXADECAHYDRO-1H-CYCLOPENTA[A]PHENANTHREN-16-YL)-1,3-DIHYDRO-2H-INDOL-2-ONE has several scientific research applications:
Chemistry: Used as a model compound to study steroid-indole interactions and reaction mechanisms.
Biology: Investigated for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents targeting specific diseases.
Industry: Utilized in the synthesis of complex organic molecules and as a precursor for the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-HYDROXY-3-(3-HYDROXY-10,13-DIMETHYL-17-OXOHEXADECAHYDRO-1H-CYCLOPENTA[A]PHENANTHREN-16-YL)-1,3-DIHYDRO-2H-INDOL-2-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to steroid receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the proliferation of cancer cells by inducing apoptosis or interfering with cell signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Androsterone: A stereoisomer of epiandrosterone with similar structural features.
3-Hydroxy-16-methoxy-2,3-dihydrotabersonine: A terpene indole alkaloid with a different backbone structure.
Uniqueness
3-HYDROXY-3-(3-HYDROXY-10,13-DIMETHYL-17-OXOHEXADECAHYDRO-1H-CYCLOPENTA[A]PHENANTHREN-16-YL)-1,3-DIHYDRO-2H-INDOL-2-ONE is unique due to its combination of a steroid backbone with an indole moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
3-hydroxy-3-(3-hydroxy-10,13-dimethyl-17-oxo-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-16-yl)-1H-indol-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H35NO4/c1-25-11-9-16(29)13-15(25)7-8-17-18(25)10-12-26(2)20(17)14-21(23(26)30)27(32)19-5-3-4-6-22(19)28-24(27)31/h3-6,15-18,20-21,29,32H,7-14H2,1-2H3,(H,28,31) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANRFRODGBYZULY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(CC1CCC3C2CCC4(C3CC(C4=O)C5(C6=CC=CC=C6NC5=O)O)C)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H35NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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